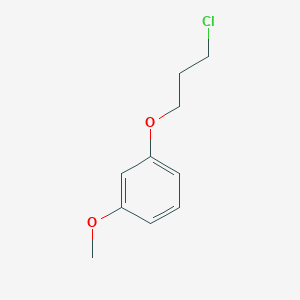

3-(3-Methoxyphenoxy)-propyl chloride

Description

3-(3-Methoxyphenoxy)-propyl chloride is an organochloride compound featuring a methoxyphenoxy-substituted propyl chain.

Properties

Molecular Formula |

C10H13ClO2 |

|---|---|

Molecular Weight |

200.66 g/mol |

IUPAC Name |

1-(3-chloropropoxy)-3-methoxybenzene |

InChI |

InChI=1S/C10H13ClO2/c1-12-9-4-2-5-10(8-9)13-7-3-6-11/h2,4-5,8H,3,6-7H2,1H3 |

InChI Key |

WYBOTXNKQGURAB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)OCCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Group Analysis and Reactivity

Quaternary Ammonium Compounds (QACs)

- Example: Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride (DMOTPAC) Structure: Combines a quaternary ammonium group with a trimethoxysilyl-propyl chain. Properties: High antimicrobial activity (~98.5% inhibition against S. aureus due to cationic charge disrupting bacterial membranes) and surface adhesion via silane groups . Comparison: Unlike DMOTPAC, 3-(3-Methoxyphenoxy)-propyl chloride lacks a cationic charge, reducing its antimicrobial potency. However, its aromatic methoxyphenoxy group may enhance π-π interactions in drug design or catalysis .

Silane Derivatives

- Example: Trimethyl[3-(trimethoxysilyl)propyl]ammonium chloride (TTPA) Structure: Features a trimethoxysilyl group for covalent bonding to silica surfaces. Applications: Used in ion-exchange materials for solid-phase extraction (e.g., TS materials with 1.26 mmol·g⁻¹ exchange capacity) . Comparison: The methoxyphenoxy group in this compound cannot form siloxane bonds, limiting surface modification applications. However, its chloride group is a better leaving group, favoring nucleophilic substitution reactions in synthetic chemistry .

Methoxy-Substituted Aromatic Compounds

- Example: 1-(3-(o-Methoxyphenyl)propyl)piperidine hydrochloride Structure: Contains a methoxyphenyl group linked to a piperidine moiety. Comparison: Both compounds share aromatic methoxy groups, but this compound’s propyl chloride chain offers greater flexibility for functionalization in drug conjugates or polymer precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.